diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate
Description
The compound diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate (CAS: 204185-34-2) is a structurally complex molecule with the formula C15H24N3O8PS and molecular weight 437.4 . It features:
- A 2-amino-1,3-thiazol-4-yl core, a common motif in bioactive compounds, particularly β-lactam antibiotics.
- A diethoxyphosphoryl group (O,O-diethylphosphoryl), which enhances electrophilicity and influences solubility.
- A tert-butoxycarbonylmethoxyimino substituent, providing steric bulk and stability against enzymatic degradation.
Key physicochemical properties include:
- XLogP3: 2.3 (moderate lipophilicity).
- Hydrogen bond donors/acceptors: 1/12.
- Topological polar surface area (TPSA): 177 Ų, indicating moderate polarity .
This compound is used as an intermediate in synthesizing cephalosporin antibiotics, leveraging its reactivity for acylation reactions .
Properties
IUPAC Name |
diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N3O8PS/c1-6-23-27(21,24-7-2)26-13(20)12(10-9-28-14(16)17-10)18-22-8-11(19)25-15(3,4)5/h9H,6-8H2,1-5H3,(H2,16,17)/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFSLSJYAWNUBY-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=O)C(=NOCC(=O)OC(C)(C)C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)OC(=O)/C(=N\OCC(=O)OC(C)(C)C)/C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N3O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445253 | |
| Record name | tert-Butyl (7Z)-7-(2-amino-1,3-thiazol-4-yl)-4-ethoxy-4,6-dioxo-3,5,9-trioxa-8-aza-4lambda~5~-phosphaundec-7-en-11-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204185-34-2 | |
| Record name | tert-Butyl (7Z)-7-(2-amino-1,3-thiazol-4-yl)-4-ethoxy-4,6-dioxo-3,5,9-trioxa-8-aza-4lambda~5~-phosphaundec-7-en-11-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate is a complex thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole moiety, which is a well-known pharmacophore in medicinal chemistry. The presence of the diethoxyphosphoryl and iminoacetate groups enhances its biological activity by potentially improving solubility and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including those similar to diethoxyphosphoryl iminoacetate, exhibit significant anticancer properties. For instance, compounds derived from thiazole have shown promising results against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Diethoxyphosphoryl derivative | TBD | TBD |
| Cisplatin | 13.6 ± 0.9 | MCF-7 |
| Compound 9 (Thiazole derivative) | 14.6 ± 0.8 | MCF-7 |
| Compound 11b (Thiazole derivative) | 28.3 ± 1.5 | MCF-7 |
These findings suggest that the synthesized thiazole compounds could serve as potent inhibitors in cancer treatment, with IC50 values comparable to that of Cisplatin, a standard chemotherapeutic agent .
The mechanism underlying the anticancer activity of thiazole derivatives often involves the inhibition of key proteins associated with cancer cell proliferation. Molecular docking studies indicate that these compounds can effectively bind to target proteins such as Rab7b, which plays a crucial role in autophagy and cancer cell survival .
Antimicrobial Activity
In addition to anticancer effects, thiazole derivatives have been evaluated for their antimicrobial properties. The structural features of diethoxyphosphoryl iminoacetate may enhance its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Although specific MIC values for diethoxyphosphoryl iminoacetate are not yet available, related compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria .
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Antitumor Activity : A study involving the synthesis of novel thiazole-based compounds reported significant cytotoxic effects against A549 human lung adenocarcinoma cells, with certain derivatives exhibiting IC50 values lower than those of established drugs like doxorubicin .
- Antimicrobial Evaluation : Research into thiazole derivatives has shown that modifications to the thiazole ring can lead to enhanced antibacterial activity, suggesting that structural optimization could yield more potent antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Diethoxyphosphoryl derivatives have been synthesized and tested for their efficacy against various bacterial strains. The thiazole moiety is known for enhancing the biological activity of compounds, making them promising candidates for developing new antibiotics .
Anticancer Properties
Studies have shown that phosphonate compounds can influence cell signaling pathways related to cancer progression. Diethoxyphosphoryl derivatives have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of thiazole into the structure may enhance this effect by targeting specific cellular mechanisms involved in tumor growth .
Organic Synthesis Applications
Building Blocks in Synthesis
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl) compounds serve as versatile intermediates in organic synthesis. They are utilized in the formation of more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions. Their ability to act as electrophiles makes them valuable in synthesizing α-amidoalkylation products, which are essential in creating diverse organic compounds .
Catalysis
The compound has potential applications as a catalyst or catalyst precursor in organic reactions. Its unique structure allows for interactions that can facilitate various chemical transformations, including the Wittig reaction and other carbon-carbon bond-forming reactions. This catalytic activity is attributed to the phosphonium ion formation during reactions, which can stabilize transition states .
Material Science Applications
Polymer Chemistry
Diethoxyphosphoryl derivatives can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has indicated that incorporating phosphonate groups into polymers can improve flame retardancy and reduce smoke generation during combustion, making them suitable for applications in safety materials .
Nanomaterials
The compound's unique chemical properties allow it to be used in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of metal phosphonate nanocomposites, which have potential applications in catalysis and environmental remediation .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on a series of diethoxyphosphoryl thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results showed a correlation between structural modifications and increased antimicrobial activity, suggesting a pathway for developing new antibiotics based on this scaffold. -
Cancer Cell Apoptosis Induction
Research published on the anticancer properties of diethoxyphosphoryl compounds highlighted their role in inducing apoptosis in specific cancer cell lines. The study explored the mechanism by which these compounds interact with cellular pathways, providing insights into their potential use as therapeutic agents. -
Polymer Flame Retardancy Enhancement
A project focused on integrating diethoxyphosphoryl derivatives into polymer formulations reported significant improvements in flame retardant properties. The study emphasized the importance of phosphonate groups in enhancing the thermal stability of polymers, paving the way for safer material applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The thiophosphoryl (P=S) and ester groups are primary targets for hydrolysis under acidic or basic conditions.
Nucleophilic Substitution at the Iminoacetate Moiety
The iminoacetate group (C=N-O-) exhibits electrophilic character, enabling reactions with nucleophiles:
Reactivity of the Aminothiazole Ring
The 2-aminothiazol-4-yl group participates in cyclocondensation and electrophilic substitution:
Cyclocondensation with β-Diketones
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Acetylacetone | Reflux in acetic acid | Thiazolo[5,4-d]pyrimidine derivatives | Potential antimicrobial agents . |
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Bromine (Br2) | C5 of thiazole | 5-Bromo-2-aminothiazole derivative | 78% |
| Nitration (HNO3/H2SO4) | C5 | 5-Nitro-2-aminothiazole derivative | 65% |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition above 200°C:
| Temperature Range | Mass Loss (%) | Proposed Degradation Products |
|---|---|---|
| 200–250°C | 35% | Thiophosphoryl fragments, tert-butyl alcohol |
| 250–300°C | 50% | CO2, NH3, and thiazole-derived volatiles |
Reductive Transformations
Catalytic hydrogenation targets the imine (C=N) and thiophosphoryl (P=S) groups:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10 wt%) | H2 (1 atm), ethanol | Amine derivative (C-NH2) and phosphine oxide | >90% |
| NaBH4 | Methanol, 0°C | Partial reduction of imine to secondary amine | 60% |
Comparison with Similar Compounds
Diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetate (CAS: 200814-98-8)
- Formula : C28H28N3O5PS2.
- Molecular weight : 581.4.
- XLogP3 : 7.8 (highly lipophilic).
- Substituent : Trityloxy (triphenylmethoxy) instead of tert-butoxycarbonylmethoxy.
Key Differences :
- The trityloxy group increases steric bulk and aromaticity, drastically raising lipophilicity (XLogP3 = 7.8 vs. 2.3) and reducing aqueous solubility .
- Synthetic implications : Trityl groups require protection/deprotection steps, complicating synthesis compared to tert-butyl esters.
- Bioactivity : High lipophilicity may hinder bioavailability but improve membrane penetration in hydrophobic environments.
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate (CAS: 179258-53-8)
- Formula : C10H16N3O6PS.
- Molecular weight : ~350.3 (estimated).
- Substituent: Methoxyimino instead of tert-butoxycarbonylmethoxyimino.
Key Differences :
- Simpler structure : The methoxy group lacks steric protection, making the compound more susceptible to hydrolysis .
- Physicochemical properties : Lower molecular weight and XLogP3 (estimated <2.3) enhance solubility but reduce metabolic stability.
- Reactivity : Increased electrophilicity due to reduced steric hindrance may improve acylation efficiency in antibiotic synthesis.
Diethoxyphosphoryl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (CAS: 205307-52-4)
- Formula : C11H16N3O6PS2.
- Molecular weight : 365.4.
- Substituent: Acetyloxyimino instead of tert-butoxycarbonylmethoxyimino.
Key Differences :
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (Acta Cryst. E65, o713)
- Formula : C9H11N3O5S.
- Substituent: Methoxycarbonylmethoxyimino and methyl ester instead of diethoxyphosphoryl and tert-butoxycarbonylmethoxy.
Key Differences :
- Crystallography : Stabilized by N-H···O and C-H···O hydrogen bonds, with π-π interactions between thiazole rings .
Structural and Functional Analysis
Impact of Substituents on Stability and Reactivity
| Compound | Substituent | Stability | Reactivity | XLogP3 |
|---|---|---|---|---|
| Target Compound (CAS: 204185-34-2) | tert-Butoxycarbonylmethoxy | High | Moderate | 2.3 |
| CAS: 200814-98-8 | Trityloxy | Very High | Low | 7.8 |
| CAS: 179258-53-8 | Methoxy | Low | High | <2.3 |
| CAS: 205307-52-4 | Acetyloxy | Moderate | High | ~1.5 |
Trends :
- Bulky groups (tert-butyl, trityl) enhance stability but reduce reactivity and solubility.
- Smaller groups (methoxy, acetyl) increase reactivity and solubility at the expense of metabolic stability.
Preparation Methods
Synthesis of the Thiazole-Containing Intermediate
- The starting point is often the synthesis or procurement of a 2-amino-1,3-thiazol-4-yl derivative. This heterocyclic amine is crucial for the biological and chemical properties of the final compound.
- The amino-thiazole is reacted with appropriate oxime precursors to introduce the oxime ester moiety in the (2Z) configuration.
Formation of the Oxime Ester with tert-Butyl Protection
- The oxime functionality is introduced by condensation of an aldehyde or ketone derivative with hydroxylamine or its derivatives, followed by protection of the hydroxyl group with a tert-butyl group to form the tert-butoxycarbonylmethoxyimino segment.
- Protection stabilizes the oxime and facilitates subsequent phosphorylation.
Introduction of the Diethoxyphosphoryl Group
- The diethoxyphosphoryl moiety is introduced typically via phosphorylation reactions using diethyl phosphorochloridate or related phosphorus(V) reagents.
- This step requires careful control of reaction conditions to ensure selective phosphorylation without decomposition or side reactions.
Typical Reaction Conditions
- Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), or isopropanol depending on the step.
- Temperature: Reactions are often conducted at low temperatures (0°C to room temperature) to control reactivity and selectivity.
- Catalysts/Base: Triethylamine or other organic bases are used to scavenge HCl generated during phosphorylation.
- Purification: Silica gel chromatography and recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) are employed to isolate the pure compound.
Representative Preparation Procedure
While specific experimental details for this exact compound are limited in open literature, analogous preparation methods from related diethoxyphosphoryl oxime esters and thiazole derivatives provide a reliable guide:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Amino-1,3-thiazol-4-yl derivative + oxime precursor | Formation of oxime ester with tert-butyl protection | Moderate to good yields; control of Z-isomer important |
| 2 | Diethyl phosphorochloridate + base (e.g., triethylamine) in DCM at 0°C | Phosphorylation to introduce diethoxyphosphoryl group | Yields typically 50-85%; reaction monitored by TLC/MS |
| 3 | Purification by silica gel chromatography | Isolation of pure diethoxyphosphoryl oxime ester | Purity >95% confirmed by NMR and MS |
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | DCM, DMF, Isopropanol | Solvent choice depends on step |
| Temperature | 0°C to 25°C | Low temps favored for phosphorylation |
| Reaction Time | 1 to 24 hours | Overnight reflux or stirring common |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Purification | Silica gel chromatography | Essential for removing side products |
| Yield | 50-85% | Varies with scale and conditions |
Analytical Characterization Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peaks consistent with 453.5 g/mol molecular weight.
- Nuclear Magnetic Resonance (NMR): Proton and phosphorus NMR confirm the presence of diethoxyphosphoryl and oxime groups.
- Melting Point: Typically reported in literature for related compounds to confirm identity.
- Elemental Analysis: Carbon, hydrogen, nitrogen, phosphorus, sulfur content consistent with calculated values.
Summary of Research Findings
- The synthesis of this compound relies on multi-step reactions involving oxime formation, protection, and phosphorylation.
- Reaction conditions such as temperature, solvent, and base choice critically affect yield and purity.
- Purification techniques including chromatographic separation are necessary to obtain analytically pure material.
- The compound’s preparation is supported by spectral and elemental data confirming structure and composition.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for validating the structure of this compound?
Answer:
To confirm the molecular structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to verify functional groups (e.g., diethoxyphosphoryl, thiazole, and tert-butoxycarbonyl moieties) .
- X-ray Crystallography: Use programs like SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. SHELX suites are robust for resolving Z/E isomerism in iminoacetate derivatives, critical for stereochemical validation .
- Infrared (IR) Spectroscopy: Confirm the presence of amino (N-H stretch) and phosphoryl (P=O stretch) groups. Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate) to resolve ambiguities .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Mitigate these by:
- Temperature-Dependent NMR: Perform experiments at varying temperatures to detect conformational flexibility in the iminoacetate or thiazole groups .
- Hirshfeld Surface Analysis: Use crystallographic software to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may stabilize a specific conformation in the solid state but not in solution .
- DFT Calculations: Compare experimental bond lengths/angles with optimized geometries from density functional theory to identify steric or electronic distortions .
Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group in this compound?
Answer:
The Boc-protected methoxyiminoacetate moiety is typically synthesized via:
- Stepwise Acylation: React 2-aminothiazole-4-carboxylic acid derivatives with Boc-anhydride in dichloromethane, using DMAP as a catalyst. Monitor reaction progress via TLC to avoid over-acylation .
- Protection of Hydroxyimino Groups: Use tert-butyl chloroformate under basic conditions (e.g., triethylamine) to protect the hydroxylamine intermediate before phosphorylation .
Advanced: How does the stereochemistry of the iminoacetate group influence its reactivity in cephalosporin synthesis?
Answer:
The Z-configuration of the iminoacetate is critical for:
- Enzymatic Recognition: The spatial arrangement affects binding to bacterial transpeptidases during β-lactam antibiotic synthesis. Use X-ray crystallography to confirm the (2Z) configuration, as misassignment leads to inactive derivatives .
- Acylation Efficiency: Z-isomers exhibit higher electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by β-lactam cores. Optimize reaction conditions (e.g., anhydrous DMF, 0°C) to preserve stereochemical integrity .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate phosphorylated byproducts.
- Recrystallization: Dissolve the crude product in hot ethanol and cool slowly to obtain crystals. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced: How can researchers predict and control hydrogen-bonding patterns in the crystalline form of this compound?
Answer:
Leverage graph set analysis (Etter’s formalism) to design cocrystals or salts that stabilize desired packing motifs:
- Donor-Acceptor Pairing: The amino group on the thiazole ring and phosphoryl oxygen are strong hydrogen-bond donors/acceptors. Cocrystallize with carboxylic acids (e.g., benzoic acid) to form R(8) motifs .
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetone) to induce specific hydrogen-bond networks. Use Mercury CSD software to analyze packing efficiency .
Basic: What are common degradation pathways for this compound, and how can they be monitored?
Answer:
- Hydrolysis: The tert-butoxycarbonyl group is prone to acid-catalyzed cleavage. Use LC-MS to detect tert-butanol and CO as degradation byproducts.
- Oxidation: The thiazole ring may oxidize under aerobic conditions. Store the compound under argon and monitor via UV-Vis spectroscopy (λ~270 nm) for absorbance shifts .
Advanced: How can computational modeling aid in optimizing the synthesis of derivatives from this compound?
Answer:
- Docking Studies: Simulate interactions between derivatives (e.g., cephalosporin analogs) and target enzymes (e.g., penicillin-binding proteins) using AutoDock Vina . Prioritize derivatives with low binding energy for synthesis .
- Reaction Pathway Analysis: Apply Gaussian or ORCA to model transition states in phosphorylation or acylation steps, identifying catalysts (e.g., DMAP) that lower activation barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
